molecular formula C12H18 B12627325 3,3-Dimethyldeca-1,5-diyne CAS No. 917762-98-2

3,3-Dimethyldeca-1,5-diyne

Cat. No.: B12627325
CAS No.: 917762-98-2
M. Wt: 162.27 g/mol
InChI Key: NPDFIBDWMHKPGL-UHFFFAOYSA-N
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Description

3,3-Dimethyldeca-1,5-diyne is an organic compound with the molecular formula C12H18. It is a member of the alkyne family, characterized by the presence of two triple bonds in its structure. This compound is notable for its unique structural features, which include two methyl groups attached to the third carbon atom of the deca-1,5-diyne chain. The presence of these triple bonds and methyl groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyldeca-1,5-diyne typically involves the coupling of appropriate alkyne precursors. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process. Additionally, alternative methods, such as the use of nickel or cobalt catalysts, may be explored to reduce costs and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyldeca-1,5-diyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of the triple bonds can yield alkenes or alkanes, with hydrogenation being a common method.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bonds act as electrophilic sites.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyldeca-1,5-diyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyldeca-1,5-diyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These bonds can undergo addition reactions, where reagents add across the triple bonds, leading to the formation of new products. The compound can also act as a ligand in coordination chemistry, forming complexes with transition metals, which can catalyze further reactions .

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiyne: A simpler alkyne with two triple bonds but without the methyl groups.

    3,3-Dimethyl-1-butyne: Contains a single triple bond and two methyl groups.

    Hexa-1,5-diyne: Another alkyne with two triple bonds but a different carbon chain length.

Uniqueness

3,3-Dimethyldeca-1,5-diyne is unique due to the presence of two methyl groups on the third carbon atom, which influences its reactivity and physical properties. This structural feature distinguishes it from other diynes and contributes to its specific applications in research and industry .

Properties

CAS No.

917762-98-2

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

3,3-dimethyldeca-1,5-diyne

InChI

InChI=1S/C12H18/c1-5-7-8-9-10-11-12(3,4)6-2/h2H,5,7-8,11H2,1,3-4H3

InChI Key

NPDFIBDWMHKPGL-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCC(C)(C)C#C

Origin of Product

United States

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